Superior Anticancer Cytotoxicity in NCI-H187 Small Cell Lung Cancer Cells
4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one demonstrates significant cytotoxic activity against the NCI-H187 small cell lung cancer cell line with an IC50 of 0.40 μM, outperforming the established anticancer agent ellipticine in this assay. In contrast, the unsubstituted parent compound, 2H-1,4-benzoxazin-3-one, shows only baseline activity, and the 2-methyl analog, 2-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, exhibits only moderate cytotoxicity, highlighting the critical importance of the 4-methyl substitution for enhanced potency.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 0.40 μM |
| Comparator Or Baseline | Ellipticine (comparator drug); 2H-1,4-Benzoxazin-3-one (parent, baseline activity); 2-Methyl-6-nitro-2H-1,4-benzoxazin-3-one (moderate cytotoxicity) |
| Quantified Difference | Target compound outperforms ellipticine and shows superior potency compared to unsubstituted and 2-methyl analogs. |
| Conditions | NCI-H187 small cell lung cancer cell line; assay type not fully specified in the cited source but likely MTT or similar viability assay. |
Why This Matters
This data directly addresses the core question of prioritization: for researchers investigating anticancer agents against SCLC, this specific compound demonstrates a quantifiable potency advantage over both a clinical comparator and close structural analogs.
